5-Bromo-4-fluoro-2-methoxyphenyl acetate
Description
5-Bromo-4-fluoro-2-methoxyphenyl acetate is an aromatic ester featuring a phenyl ring substituted with bromine (Br) at position 5, fluorine (F) at position 4, and a methoxy group (OCH₃) at position 2, esterified with an acetyl group (OAc). This compound’s unique substitution pattern confers distinct electronic, steric, and solubility properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science.
Properties
Molecular Formula |
C9H8BrFO3 |
|---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
(5-bromo-4-fluoro-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C9H8BrFO3/c1-5(12)14-9-3-6(10)7(11)4-8(9)13-2/h3-4H,1-2H3 |
InChI Key |
PFLRYIMWGKEPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1OC)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-methoxyphenyl acetate typically involves the following steps:
Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group is typically introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium methoxide (NaOCH3).
Acetylation: The final step involves acetylation of the phenol group using acetic anhydride (Ac2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the acetate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Oxidation: Products with carbonyl groups replacing the methoxy group.
Reduction: Alcohol derivatives of the acetate moiety.
Scientific Research Applications
5-Bromo-4-fluoro-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-methoxyphenyl acetate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Key Research Findings
Physicochemical Properties
| Property | Value (Target Compound) | 5-Bromo-2-fluoro-4-methoxybenzoic Acid |
|---|---|---|
| Melting Point (°C) | 112–114 | 145–147 |
| LogP (Octanol-Water) | 2.8 | 1.9 |
| Solubility in DMSO (mg/mL) | >50 | 25 |
Sources :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
